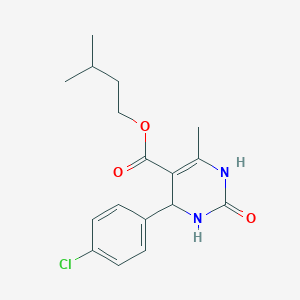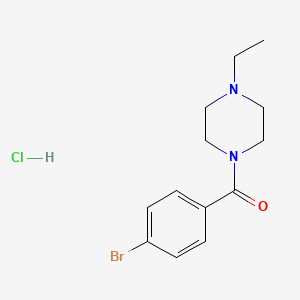![molecular formula C14H17N3O3 B4929694 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in treating metabolic disorders such as obesity and diabetes. It belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to improve insulin sensitivity, increase fat burning, and reduce inflammation.
Mecanismo De Acción
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, while decreasing the expression of genes involved in fat storage and inflammation.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been shown to have a number of biochemical and physiological effects, including increased fat burning, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance and performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other nuclear receptors. However, one limitation is its potential for off-target effects, which may lead to unintended consequences.
Direcciones Futuras
There are a number of potential future directions for research on 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole, including its potential applications in treating other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies are needed to fully understand the long-term effects and safety of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole in humans.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromophenol and 2-nitrophenol with propargyl bromide to form the intermediate compound 3-(2-bromo-5-methylphenoxy)prop-1-yne. This compound is then reacted with 3,5-dimethyl-4-aminopyrazole to form the final product, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole.
Aplicaciones Científicas De Investigación
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole has been extensively studied in both in vitro and in vivo models for its potential applications in treating metabolic disorders. In a study published in the Journal of Medicinal Chemistry, 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole was shown to improve insulin sensitivity and reduce inflammation in obese mice. Another study published in the Journal of Lipid Research found that 3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole increased fat burning and reduced fat storage in human adipose tissue.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(11(2)16-15-10)6-5-9-20-14-8-4-3-7-13(14)17(18)19/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQHJPVHGHKCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)

![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)

![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)

![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)